molecular formula C11H16N2O6 B14790592 1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine

1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine

Cat. No.: B14790592
M. Wt: 272.25 g/mol
InChI Key: VCPFBYHKXLUNRW-GMEDYPRCSA-N
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Description

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside, known for its unique structure and significant applications in scientific research. This compound is characterized by the presence of a methylene bridge connecting the 2’-O and 4’-C positions of the ribofuranosyl moiety, which imparts stability and rigidity to the nucleoside structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine typically involves the use of protected ribofuranosyl intermediates. The key steps include the formation of the methylene bridge through a cyclization reaction, followed by deprotection to yield the final product. Common reagents used in these reactions include methylene iodide and strong bases such as sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids, where it enhances stability and resistance to enzymatic degradation. The methylene bridge provides rigidity, which helps in maintaining the structural integrity of the nucleic acid duplex. This compound targets nucleic acid synthesis pathways and can interfere with the replication of viral genomes .

Comparison with Similar Compounds

  • 5-Methyl-2’-O,4’-C-methyleneuridine
  • 2’-O,4’-C-methylenethymidine
  • 2’-O,4’-C-methylene-5-methyluridine

Comparison: 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is unique due to its specific methylene bridge, which imparts greater stability compared to other similar compounds. This stability makes it particularly useful in applications requiring robust nucleic acid structures .

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h5-7,9,14-15H,2-4H2,1H3,(H,12,16,17)/t5?,6?,7?,9?,11-/m0/s1

InChI Key

VCPFBYHKXLUNRW-GMEDYPRCSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)C2C3C([C@@](O2)(CO3)CO)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O

Origin of Product

United States

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